molecular formula C11H14O4 B14508110 3-(p-Acetylphenoxy)-1,2-propanediol CAS No. 63905-16-8

3-(p-Acetylphenoxy)-1,2-propanediol

Cat. No.: B14508110
CAS No.: 63905-16-8
M. Wt: 210.23 g/mol
InChI Key: WLBDHRQPFMZSBF-UHFFFAOYSA-N
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Description

3-(p-Acetylphenoxy)-1,2-propanediol is an organic compound with a molecular structure that includes a phenoxy group substituted with an acetyl group at the para position and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Acetylphenoxy)-1,2-propanediol typically involves the reaction of p-acetylphenol with epichlorohydrin under basic conditions to form the intermediate 3-(p-Acetylphenoxy)-1-chloropropane-2-ol. This intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(p-Acetylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(p-Acetylphenoxy)-1,2-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Acetylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. The phenoxy group can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Acetylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

63905-16-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-[4-(2,3-dihydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-8(13)9-2-4-11(5-3-9)15-7-10(14)6-12/h2-5,10,12,14H,6-7H2,1H3

InChI Key

WLBDHRQPFMZSBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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